1-(1-Chloroethenyl)-3,5-dimethylbenzene
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Overview
Description
1-(1-Chloroethenyl)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where the benzene ring is substituted with a 1-chloroethenyl group and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethenyl)-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylstyrene. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethenyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of 1-(1-ethenyl)-3,5-dimethylbenzene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include epoxides and other oxidized compounds.
Reduction: Products include reduced alkenes and alkanes.
Scientific Research Applications
1-(1-Chloroethenyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1-Chloroethenyl)-3,5-dimethylbenzene exerts its effects involves interactions with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond in the ethenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
1-(1-Chloroethenyl)benzene: Lacks the methyl groups, leading to different reactivity and applications.
3,5-Dimethylstyrene: Lacks the chlorine atom, affecting its chemical behavior.
1-(1-Bromoethenyl)-3,5-dimethylbenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness: 1-(1-Chloroethenyl)-3,5-dimethylbenzene is unique due to the presence of both the 1-chloroethenyl group and the two methyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .
Properties
CAS No. |
61172-35-8 |
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Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-(1-chloroethenyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,3H2,1-2H3 |
InChI Key |
NGKQVGFBUWVLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=C)Cl)C |
Origin of Product |
United States |
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